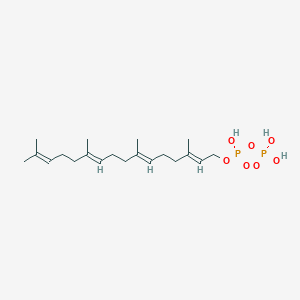Geranylgeranyl pyrophosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Precursor for Protein Geranylgeranylation
GGPP serves as a crucial substrate for the post-translational modification of proteins known as geranylgeranylation. This process attaches a GGPP molecule to specific proteins, enabling their proper localization and function within the cell. Geranylgeranylation plays a vital role in various cellular processes, including:
- Signal transduction: Geranylgeranylation modifies proteins involved in signal transduction pathways, which relay messages from outside the cell to the interior, regulating various cellular activities [].
- Cytoskeletal regulation: Geranylgeranylated proteins contribute to the organization and dynamics of the cytoskeleton, a network of fibers responsible for maintaining cell shape and facilitating movement [].
- Intracellular transport: Geranylgeranylation is essential for the proper targeting and function of proteins involved in transporting molecules within the cell [].
Disruptions in protein geranylgeranylation can lead to various diseases, highlighting the importance of GGPP in maintaining cellular health [].
Substrate for Biosynthesis of Essential Molecules
Beyond protein modification, GGPP acts as a precursor for the biosynthesis of several essential molecules, including:
- Vitamin K2: This vitamin plays a crucial role in blood clotting and bone health.
- Ubiquinone (Coenzyme Q10): This essential coenzyme functions in the electron transport chain, a vital process for cellular energy production.
Understanding the regulation and function of GGPP in these biosynthesis pathways is crucial for research in various fields, including nutrition, metabolism, and disease prevention.
Target for Cancer Therapy
The reliance of cancer cells on geranylgeranylated proteins for their proliferation and survival has made GGPP and its biosynthetic pathway attractive targets for cancer therapy. Research efforts are underway to develop specific inhibitors of enzymes involved in GGPP production, aiming to disrupt essential signaling pathways and hinder cancer cell growth [, ].
Geranylgeranyl pyrophosphate is a significant compound in the biosynthesis of terpenes and terpenoids, classified as an acyclic diterpene. It is formed through the condensation of farnesyl pyrophosphate with isopentenyl pyrophosphate, making it a crucial intermediate in the isoprenoid biosynthetic pathway. The chemical structure of geranylgeranyl pyrophosphate consists of four consecutive isoprene units, characterized by its hydrophobic nature and low solubility in water. Its molecular formula is , and it plays a vital role in various biological processes, including cellular signaling and membrane dynamics .
In biological systems, GGPP acts as a versatile building block. During diterpene and diterpenoid biosynthesis, GGPP undergoes a series of enzymatic rearrangements to form the core structure of these molecules []. In protein geranylgeranylation, GGPP covalently attaches to specific proteins, often targeting them to specific cellular membranes, thereby influencing their function [].
- Formation: It is synthesized from farnesyl pyrophosphate through the addition of isopentenyl pyrophosphate. This reaction involves the action of geranylgeranyl pyrophosphate synthase, which catalyzes the trans-addition of isoprene units .
- Cyclization: Geranylgeranyl pyrophosphate serves as a precursor for various bicyclic and higher diterpenes through cyclization reactions. These reactions often involve nucleophilic attacks and proton shifts, leading to the formation of complex terpenoid structures .
- Dephosphorylation: In biological systems, geranylgeranyl pyrophosphate can be hydrolyzed to geranylgeraniol, releasing inorganic phosphate and playing a role in cellular signaling pathways .
Geranylgeranyl pyrophosphate exhibits several important biological activities:
- Protein Prenylation: It facilitates the post-translational modification of proteins through prenylation, which is essential for their membrane localization and functionality. For instance, it promotes the geranylgeranylation of RhoA, a small GTPase involved in cell signaling .
- Cellular Signaling: The compound plays a significant role in various signaling pathways that regulate cell growth, differentiation, and apoptosis. Its involvement in these pathways underscores its importance in maintaining cellular homeostasis .
- Toxicity: Interestingly, intracellular levels of geranylgeranyl pyrophosphate can be toxic to certain bacterial species, such as Escherichia coli, indicating its potential role in antimicrobial defense mechanisms .
Geranylgeranyl pyrophosphate has several applications across various fields:
- Pharmaceuticals: Its role in protein prenylation makes it a target for drug development aimed at modulating cellular signaling pathways relevant to cancer and other diseases .
- Agriculture: As a precursor to numerous plant secondary metabolites, it may be utilized in biotechnological applications to enhance plant growth or produce valuable terpenoids with pharmaceutical properties .
- Biotechnology: Geranylgeranyl pyrophosphate's unique properties are being explored for use in synthetic biology applications aimed at producing biofuels or other bioproducts from renewable resources .
Research has focused on the interactions of geranylgeranyl pyrophosphate with various proteins and enzymes:
- Enzyme Inhibition: Studies have shown that nitrogen-containing bisphosphonates can inhibit geranylgeranyl pyrophosphate synthase activity at low concentrations, providing insights into potential therapeutic strategies against diseases like osteoporosis and cancer .
- Binding Studies: Structural analyses have revealed how geranylgeranyl pyrophosphate binds to its synthesizing enzyme, highlighting differences between human and pathogen enzymes that could lead to selective inhibitors for therapeutic interventions .
Several compounds are structurally related to geranylgeranyl pyrophosphate. Here are some notable examples:
| Compound | Structure Type | Key Features |
|---|---|---|
| Farnesyl Pyrophosphate | Acyclic Diterpene | Precursor to geranylgeranyl pyrophosphate |
| Geranyl Pyrophosphate | Acyclic Monoterpene | Precursor for many essential terpenes |
| Dimethylallyl Pyrophosphate | Acyclic Terpene | Shorter chain; involved in earlier steps of synthesis |
| Isopentenyl Pyrophosphate | Acyclic Terpene | Fundamental building block for all isoprenoids |
Geranylgeranyl pyrophosphate stands out due to its longer carbon chain compared to farnesyl and geranyl pyrophosphates, allowing it to serve as a precursor for more complex diterpenes. Its unique hydrophobic properties also influence its biological interactions significantly .








